1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperidine
Overview
Description
1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperidine is a useful research compound. Its molecular formula is C22H29NO2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.219829168 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurological Research
The study of Parkinson's disease has been significantly advanced through research into related compounds, notably meperidine analogs which have been observed to induce parkinsonism in humans. This has paved the way for a deeper understanding of neurodegenerative diseases and the development of potential therapeutic strategies. For instance, the abuse of meperidine analogs resulting in parkinsonism highlights the compound's neurotoxic effects, specifically targeting aminergic neurons in the substantia nigra, which is crucial for understanding Parkinson's pathology (Davis et al., 1979).
Pharmacokinetics and Drug Metabolism
Research on drug metabolism has identified significant insights into how substances like 1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperidine are processed within the body. A notable study on the antispasmodic drug mebeverine, which shares structural similarities with the compound of interest, sheds light on its metabolic pathways, revealing the potential for unexpected drug interactions and implications for drug design and safety assessments (Kraemer et al., 2001).
Environmental Health and Exposure
Ellagitannins from food sources, akin in complexity to the compound , undergo metabolic transformation in humans, producing biomarkers like urolithins. This research informs on the body's ability to metabolize complex organic molecules, which has implications for nutritional science, environmental exposure assessments, and the development of dietary-based interventions for health promotion. Such studies underscore the potential human exposure to environmental contaminants and the subsequent metabolic processing, with biomarker identification playing a crucial role in monitoring and assessing exposure risks (Cerdá, Tomás-Barberán, & Espín, 2005).
Toxicology and Safety Evaluation
The understanding of toxicological profiles and safety evaluation of pharmaceuticals is enhanced through studies on compound metabolism and interaction, particularly in cases of overdose or coingestion with substances like ethanol. Research findings on the formation of novel metabolites, such as ethylphenidate following methylphenidate and ethanol coingestion, are vital for clinical toxicology, informing on potential risks, mechanisms of toxicity, and guiding therapeutic interventions in cases of poisoning (Markowitz, Logan, Diamond, & Patrick, 1999).
Properties
IUPAC Name |
4-methyl-1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-19-11-13-23(14-12-19)15-16-24-17-18-25-22-10-6-5-9-21(22)20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVWFILCNQEOER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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